molecular formula C13H16ClNO4S B6632029 2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid

2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid

Cat. No.: B6632029
M. Wt: 317.79 g/mol
InChI Key: MESGRACBKPXUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid is a complex organic compound featuring a benzoic acid core substituted with a chloro group and a sulfonyl group attached to a 3,3-dimethylpyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The 3,3-dimethylpyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: The pyrrolidine ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

    Chlorination: The benzoic acid core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling: The sulfonylated pyrrolidine is coupled with the chlorinated benzoic acid under conditions that facilitate nucleophilic substitution, often using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Sulfides or thiols from the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine: Similar in structure but with a pyrimidine core.

    4-(3,3-Dimethylpyrrolidin-1-yl)sulfonylbenzoic acid: Lacks the chloro substitution.

Uniqueness

2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid is unique due to the combination of its chloro, sulfonyl, and pyrrolidine substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-13(2)5-6-15(8-13)20(18,19)9-3-4-10(12(16)17)11(14)7-9/h3-4,7H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESGRACBKPXUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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